molecular formula C8H4Cl2N2 B1367037 2,7-Dichloroquinazoline CAS No. 67092-19-7

2,7-Dichloroquinazoline

Cat. No.: B1367037
CAS No.: 67092-19-7
M. Wt: 199.03 g/mol
InChI Key: CBPZMPNJBUJQQY-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, which is a bicyclic aromatic compound containing a pyrimidine ring fused with a benzene ring. The molecular formula of 2,7-Dichloroquinazoline is C8H4Cl2N2, and it has a molecular weight of 199.04 g/mol .

Preparation Methods

The synthesis of 2,7-Dichloroquinazoline can be achieved through several methods. One common synthetic route involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, followed by chlorination to produce this compound . Another method involves the reaction of a compound with triphosgene under alkaline conditions, followed by the addition of specific reagents to yield the desired product . These methods are suitable for both laboratory-scale synthesis and industrial production.

Chemical Reactions Analysis

2,7-Dichloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Dichloroquinazoline has a wide range of applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

    Material Science: It is employed in the synthesis of advanced materials with unique properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.

Mechanism of Action

The mechanism of action of 2,7-Dichloroquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,7-Dichloroquinazoline can be compared with other quinazoline derivatives, such as:

    2,4-Dichloroquinazoline: Similar in structure but differs in the position of chlorine atoms, leading to different reactivity and applications.

    2,6-Dichloroquinazoline: Another derivative with distinct properties and uses.

    Quinazolinone Derivatives: These compounds have a carbonyl group at the 4-position, which significantly alters their chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications.

Properties

IUPAC Name

2,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPZMPNJBUJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313937
Record name 2,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67092-19-7
Record name 2,7-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67092-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL three neck round bottom flask, 7-chloroquinazolin-2-ol (19 g, 105.55 mmol) was suspended in freshly distilled POCl3 (190 mL) at rt. The resulting suspension was heated to 110° C. for 4 h. On completion of reaction, the reaction mixture was cooled to rt and concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate (200 mL) and cold water (200 mL). The organic layer was separated and the aqueous phase was re-extracted with ethyl acetate (500 mL×2). The combined EtOAc extract was washed with brine and concentrated under reduced pressure. The residue (pale brown) obtained was purified by silica gel (60-120 mesh) column chromatography and gradient elution with 12-20% ethyl acetate-hexanes gave 2,7-dichloroquinazoline as a pale yellow solid. Yield: 7 g (33.5%). LCMS (ESI, m/z): 199 (M+1)+.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
190 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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